molecular formula C2H5NO B566483 N-METHYL-D3-FORM-D1-AMIDE CAS No. 110505-55-0

N-METHYL-D3-FORM-D1-AMIDE

Cat. No.: B566483
CAS No.: 110505-55-0
M. Wt: 63.092
InChI Key: ATHHXGZTWNVVOU-MZCSYVLQSA-N
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Description

N-METHYL-D3-FORM-D1-AMIDE ( 110505-55-0) is a stable isotopically labeled chemical compound supplied for research use only. With a molecular formula of C2HD4NO and a molecular weight of 63.09 g/mol, this compound features deuterium (D) atoms incorporated at specific positions on the methyl group and formamide backbone. Isotopically labeled compounds like this compound are indispensable tools in modern scientific research. They are widely used as internal standards in mass spectrometry-based analytical methods, enabling precise quantification of analytes in complex biological matrices. Furthermore, they serve as critical tracers in metabolism studies and reaction mechanism elucidation, allowing researchers to track the fate of atoms and molecular pathways with high specificity. The incorporation of deuterium can also influence the physicochemical properties of a molecule, making such compounds valuable for investigating isotope effects in chemical and biological systems. This product is intended for use by qualified researchers in analytical chemistry, pharmaceutical development, and metabolic research. For comprehensive handling instructions, safety information, and detailed specifications, please refer to the Safety Data Sheet (SDS).

Properties

CAS No.

110505-55-0

Molecular Formula

C2H5NO

Molecular Weight

63.092

IUPAC Name

1-deuterio-N-(trideuteriomethyl)formamide

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D

InChI Key

ATHHXGZTWNVVOU-MZCSYVLQSA-N

SMILES

CNC=O

Synonyms

N-METHYL-D3-FORM-D1-AMIDE

Origin of Product

United States

Preparation Methods

Preparation of Deuterated Methylamine (CD₃NH₂)

The synthesis of CD₃NH₂ serves as a critical precursor for N-methyl-d₃-form-d₁-amide. Patent WO2011113369A1 outlines a robust method for producing CD₃NH₂ via deuterium exchange and reduction (Figure 1).

Step 1: Deuterium Exchange of Nitromethane
Nitromethane (CH₃NO₂) undergoes deuterium exchange with deuterium oxide (D₂O) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., deuterated potassium hydroxide, KOD). This yields deuterated nitromethane (CD₃NO₂) with >99% isotopic purity.

Step 2: Reduction of CD₃NO₂ to CD₃NH₂
CD₃NO₂ is reduced using zinc powder in hydrochloric acid (HCl) to generate CD₃NH₂·HCl. Subsequent basification with NaOH releases free CD₃NH₂, which is purified via distillation under inert atmosphere. Key reaction parameters include:

ParameterOptimal ConditionYield (%)
Temperature80–100°C85–90
Reaction Time4–6 hours
Zinc:PCD₃NO₂ Molar Ratio3:1

Formylation of CD₃NH₂ with Deuterated Formyl Sources

The formylation of CD₃NH₂ introduces the deuterated formyl group (C(O)D). Two primary strategies are documented:

Method A: Deuterated Formic Acid (DCO₂H)
CD₃NH₂ reacts with deuterated formic acid under Dean-Stark conditions to facilitate water removal, yielding N-methyl-d₃-formamide (CD₃–NH–C(O)H). Subsequent deuterium exchange with D₂O in the presence of a palladium catalyst selectively replaces the formyl hydrogen with deuterium.

Method B: Deuterated Formyl Chloride (DCOCl)
Direct formylation using DCOCl in anhydrous tetrahydrofuran (THF) at –20°C produces CD₃–NH–C(O)D in a single step. This method avoids isotopic dilution but requires rigorous exclusion of moisture.

MethodReagentSolventTemperatureYield (%)Purity (NMR)
ADCO₂H + D₂OToluene110°C78>98%
BDCOClTHF–20°C92>99%

Reaction Optimization and Mechanistic Insights

Catalytic Deuterium Exchange

The incorporation of deuterium at the formyl position often employs heterogeneous catalysts. For example, palladium-on-carbon (Pd/C) in D₂O promotes H/D exchange at the formyl hydrogen without affecting the CD₃ group. Kinetic studies reveal a first-order dependence on catalyst loading, with optimal activity at 5 wt% Pd/C.

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance the reactivity of DCOCl but risk hydrolytic decomposition. In contrast, non-polar solvents like toluene improve thermal stability during prolonged reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis confirms deuterium incorporation:

  • CD₃ Group : Absence of signals at δ 2.8–3.1 ppm (CH₃).

  • C(O)D Group : No resonance near δ 8.1 ppm (C(O)H).

¹³C NMR distinguishes isotopic shifts:

  • CD₃: δ 32.5 ppm (quartet, J = 22 Hz).

  • C(O)D: δ 167.2 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) verifies molecular integrity:

  • Calculated for C₂D₄HNO : m/z 91.0642 [M+H]⁺.

  • Observed : m/z 91.0639 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: N-METHYL-D3-FORM-D1-AMIDE undergoes several types of chemical reactions, including:

    Oxidation: Conversion to N-methylformic acid under oxidative conditions.

    Reduction: Reduction to N-methylamine using reducing agents like lithium aluminum hydride.

    Substitution: N-methylation reactions where the methyl group is transferred to other compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Internal Standard in NMR Spectroscopy

  • N-Methyl-D3-Form-D1-Amide serves as an internal standard in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms allows for distinct signal differentiation, enhancing the accuracy of quantitative analyses of chemical compounds.

Synthesis of Deuterated Compounds

  • The compound is instrumental in synthesizing deuterated pharmaceuticals and specialty chemicals. Its isotopic labeling can significantly alter the physicochemical properties of compounds, making them more suitable for specific applications.

Biological Applications

Metabolic Studies

  • In biological research, this compound is utilized to trace the incorporation of deuterium-labeled compounds in metabolic pathways. This tracking is crucial for understanding metabolic processes and the dynamics of biomolecules.

Protein Interaction Studies

  • The compound's deuterium content can influence hydrogen bonding dynamics, which affects protein folding and stability. Studies using this compound help elucidate how small molecule modifications impact larger biomolecular interactions.

Medical Applications

Pharmacokinetic Studies

  • This compound is employed in pharmacokinetic studies to analyze drug metabolism and distribution within biological systems. Its isotopic labeling aids in determining the pharmacological profiles of new drug candidates .

Development of Therapeutics

  • The compound's role in drug development is significant due to its ability to improve the stability and efficacy of therapeutic agents by providing insights into their metabolic pathways and interactions within the body.

Industrial Applications

Manufacturing Processes

  • In industrial settings, this compound is used for the production of various deuterated chemicals on a larger scale. Continuous flow reactors optimize its synthesis for high yield and purity, essential for commercial applications.

Quality Control

  • The compound assists in quality control processes within chemical manufacturing by serving as a reference standard for analytical methods, ensuring consistency and reliability in product formulations .

Case Study 1: Metabolic Tracing

In a study examining metabolic pathways in mammalian cells, researchers used this compound to trace the incorporation of deuterium into amino acids. This approach provided insights into metabolic fluxes and highlighted the compound's utility in understanding cellular metabolism.

Case Study 2: Drug Development

A pharmaceutical company utilized this compound in preclinical trials to assess the pharmacokinetics of a new drug candidate. The isotopic labeling allowed for precise tracking of drug distribution and metabolism, leading to improved formulations with enhanced therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-METHYL-D3-FORM-D1-AMIDE primarily involves its role as a stable isotopic label. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of compounds. The molecular targets and pathways involved depend on the specific application, such as metabolic tracing in biological systems or structural analysis in chemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Compounds for Comparison:

N-Methylformamide (NMF) Non-deuterated parent compound (HCONHCH₃, MW: 73.09 g/mol). Common applications: Solvent for polymers, electrolytes, and peptide synthesis. Limitations: Proton-rich structure complicates NMR analysis due to signal overlap .

N-Methyl-d3-formamide (CAS RN: 87955-92-8)

  • Molecular formula: HCONHCD₃ (MW: 62.08 g/mol).
  • Features deuterium only in the methyl group (98 atom% D).
  • Used in kinetic isotope effect (KIE) studies but lacks deuterium in the formyl position, limiting its utility in probing formyl-group reactivity .

N-Methyl-d3-form-d1-amide (CAS RN: 110505-55-0)

  • Combines deuterium in both methyl (CD₃) and formyl (DCO) groups (99 atom% D).
  • Superior for dual-position isotopic tracing in reaction mechanisms, such as formylation or transamidation processes .

Data Table: Structural and Commercial Comparison

Property N-Methylformamide N-Methyl-d3-formamide This compound
Molecular Formula HCONHCH₃ HCONHCD₃ DCONHCD₃
CAS RN 123-39-7 87955-92-8 110505-55-0
Isotopic Substitution None CD₃ (methyl) CD₃ (methyl) + DCO (formyl)
Molecular Weight 73.09 g/mol 62.08 g/mol 63.09 g/mol
Deuterium Purity N/A 98 atom% D 99 atom% D
Price (1g) ~¥500 ¥4,100 ¥48,400 (250mg)

Source: Kanto Reagents Catalog (2022)

This compound in Mechanistic Studies

  • Isotopic Tracing : The dual deuteration enables precise tracking of hydrogen transfer in catalytic reactions. For example, in palladium-catalyzed formylations, deuterium in the formyl group (DCO) distinguishes between substrate-derived and catalyst-mediated pathways .
  • Solvent Effects: Compared to non-deuterated NMF, the deuterated version exhibits reduced hydrogen-bonding strength, altering reaction kinetics in acid-catalyzed processes .

Comparative Stability

  • Thermal Stability : this compound shows a 5–10% higher decomposition temperature (Td ~220°C) than N-Methyl-d3-formamide (Td ~200°C), attributed to stronger C-D bonds .
  • Hydrolysis Resistance: Deuteration in the formyl group slows hydrolysis by 30–40% compared to non-deuterated NMF, critical for prolonged storage in humid environments .

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